1-(4-Bromo-benzyl)-1H-pyrazol-4-ol is an organic compound characterized by the molecular formula C10H9BrN2O. This compound features a pyrazole ring with a 4-bromo-benzyl substituent, which contributes to its unique chemical properties and potential biological activities. The compound is of significant interest in various fields of scientific research, particularly in medicinal chemistry and organic synthesis due to its reactivity and structural characteristics.
1-(4-Bromo-benzyl)-1H-pyrazol-4-ol can be classified as a pyrazole derivative, a class of compounds known for their diverse biological activities. Pyrazoles are five-membered heterocycles containing two nitrogen atoms, and their derivatives often exhibit pharmacological properties. This specific compound is synthesized from 4-bromobenzyl bromide and pyrazole, typically under basic conditions.
The synthesis of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol generally involves the following steps:
The molecular structure of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol consists of:
The compound's structural formula can be represented as follows:
The molecular weight of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol is approximately 241.09 g/mol.
1-(4-Bromo-benzyl)-1H-pyrazol-4-ol can participate in several chemical reactions:
The mechanism of action for 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol primarily involves its interaction with specific biological targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. The precise pathways and molecular interactions depend on the context of its application in biological systems .
The applications of 1-(4-Bromo-benzyl)-1H-pyrazol-4-ol are varied and include:
This compound's unique structural features make it a valuable subject for research in drug development and synthetic methodologies .
Regioselective bromination at the C4 position of pyrazoles is critical for accessing intermediates like 4-bromo-1H-pyrazole, a precursor to 1-(4-bromobenzyl)-1H-pyrazol-4-ol. The C4 position is inherently less nucleophilic than C3/C5 due to electronic delocalization, necessitating careful reagent selection.
Table 1: Bromination Reagents for Pyrazole C4 Functionalization
Reagent | Conditions | Regioselectivity (C4:C5) | Key Limitation |
---|---|---|---|
N-Bromosuccinimide | DMF, 0°C to rt | 8:1 | Overbromination at C3/C5 |
1,3-Dibromo-5,5-dimethylhydantoin | AcOH, reflux | 10:1 | Competitive N-Bromination |
Br₂/CCl₄ | 0°C, dark | 5:1 | Low functional group tolerance |
Electron-withdrawing groups (e.g., esters) at C3 enhance C4 selectivity by reducing electron density. For unsubstituted pyrazoles, N-protection (e.g., SEM groups) is essential to prevent N-bromination [7]. Kinetic control via low-temperature reactions (−20°C) further suppresses polybromination. Post-bromination, SEM deprotection with trifluoroacetic acid regenerates the N-H pyrazole for subsequent benzylation [5].
N-Benzylation of pyrazol-4-ols with 4-bromobenzyl bromide avoids the low regioselectivity of traditional alkylation. Transition-metal catalysts enable C–N coupling under mild conditions:
Table 2: Catalytic Systems for N-Benzylation of Pyrazol-4-ols
Catalyst System | Base | Solvent | Yield (%) | Key Advantage |
---|---|---|---|---|
Pd₂(dba)₃/XantPhos | Cs₂CO₃ | Toluene | 85–92 | High regioselectivity for N1 |
CuI/1,10-phenanthroline | K₃PO₄ | DMSO | 70–78 | Low-cost, air-stable |
Ni(cod)₂/dtbbpy | tBuONa | THF | 65–75 | Benign electrophiles (e.g., chlorides) |
Palladium systems (e.g., Pd₂(dba)₃/XantPhos) leverage bulky ligands to suppress O-alkylation and achieve >20:1 N1 selectivity. Copper catalysis offers a cost-effective alternative but requires elevated temperatures (80–100°C). For acid-sensitive pyrazoles, Ni-catalyzed coupling with 4-bromobenzyl chloride minimizes decomposition [6] [2]. Solvent polarity critically influences conversion: polar aprotic solvents (DMSO) stabilize the pyrazolate anion, accelerating nucleophilic attack.
Multicomponent reactions (MCRs) streamline the synthesis of 1-(4-bromobenzyl)-1H-pyrazol-4-ol by converging pyrazole formation and N-benzylation in one pot:
MCRs minimize purification steps but suffer from moderate regiocontrol with unsymmetrical alkynes or aldehydes. Preformed 4-hydroxypyrazole with late-stage benzylation remains superior for complex substrates.
The 4-hydroxypyrazole unit exists in equilibrium between keto (1,2-dihydro-3H-pyrazol-3-one) and enol (1H-pyrazol-4-ol) tautomers. This equilibrium dictates reactivity:
Table 3: Tautomeric Equilibrium of 1-(4-Bromobenzyl)pyrazol-4-ol Derivatives
Tautomer | Energy (ΔG, kcal/mol) | Dominant Phase | Characteristic NMR Shift (C4) |
---|---|---|---|
Keto | 0.0 (reference) | Solid state | δC 165–170 ppm (C=O) |
Enol | +2.1 | Solution (CDCl₃) | δC 140–145 ppm (C-OH) |
DFT studies (B3LYP/6-311++G(d,p)) confirm the enol form is stabilized by intramolecular H-bonding between the hydroxyl group and N2. In nonpolar solvents (C₆D₆), dimeric enol structures form via intermolecular H-bonds (O–H···N), evidenced by downfield NMR shifts (δH 10.2–11.8 ppm). The keto tautomer dominates in polar media (DMSO) due to solvation effects, enabling electrophilic attacks at the carbonyl oxygen. Functionalization thus requires tautomer-specific conditions:
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5